4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride
Beschreibung
BenchChem offers high-quality 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS.ClH/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13;/h1-5,7,9,13-14H,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIWUPCCVCOHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacokinetic Profiling of 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride in Murine Models
An In-Depth Technical Guide
Abstract: The thieno[3,2-c]pyridine scaffold is a versatile pharmacophore found in several clinically significant agents, notably antiplatelet drugs.[1][2] The successful progression of any new chemical entity (NCE) derived from this scaffold, such as 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride, from discovery to clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile.[3][4] This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to design and execute a robust pharmacokinetic characterization of this compound in murine models. We will detail the strategic selection of in vivo models, the development and validation of a quantitative bioanalytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the subsequent analysis and interpretation of pharmacokinetic data. The methodologies described herein are designed to establish a self-validating system that ensures data integrity and regulatory compliance, forming the bedrock for informed decision-making in preclinical development.
Part 1: In Vivo Study Design & Execution
The primary objective of the initial in vivo study is to define the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound. A well-designed experiment minimizes animal use while maximizing data output, providing a clear picture of the compound's behavior after both intravenous and oral administration.
Rationale for Murine Model Selection
The choice of animal model is a foundational decision in any preclinical program. Murine models are favored in early drug discovery due to their accessibility, well-characterized genetics, and the availability of established protocols.[5]
-
Outbred Strains (e.g., CD-1, Swiss Webster): For initial PK screening, outbred strains like CD-1 mice are often selected.[6] Their genetic heterogeneity can provide insights into the potential variability of drug response in a more diverse population. They are robust and suitable for establishing fundamental parameters like clearance and oral bioavailability.
-
Inbred Strains (e.g., C57BL/6): These strains offer genetic uniformity, which reduces inter-individual variability in PK data, making it easier to discern compound-specific effects.[6] They are particularly useful when investigating specific metabolic pathways that may be strain-dependent.
-
Humanized Models: For compounds where human-specific metabolism is a concern, transgenic mouse models expressing human drug-metabolizing enzymes (e.g., Cytochrome P450s) can be invaluable.[7] These models can provide more predictive data on human clearance and metabolite profiles, mitigating risks of species differences later in development.[3]
For the initial characterization of 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride, the use of CD-1 mice is recommended to obtain a general, robust PK profile.
Dosing Formulation & Administration
The physicochemical properties of 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride (a salt) suggest good aqueous solubility, which simplifies formulation.
-
Formulation: A simple, clear aqueous solution using a vehicle such as 0.9% saline or 5% dextrose in water (D5W) is the preferred starting point. The final formulation must be sterile-filtered for intravenous administration.
-
Dose Selection: Initial doses are typically selected based on in vitro potency and preliminary toxicity data. For a screening study, a common approach is to use a 1-2 mg/kg dose for the intravenous (IV) route and a 5-10 mg/kg dose for the oral (PO) route.
-
Administration:
-
Intravenous (IV): Administered as a bolus via the tail vein. This route provides immediate and complete systemic exposure, serving as the reference for calculating absolute bioavailability.
-
Oral (PO): Administered via gavage. This route assesses the extent and rate of absorption from the gastrointestinal tract.
-
Experimental Protocol: Murine Pharmacokinetic Study
This protocol outlines a sparse sampling design, which is ethically preferred and scientifically robust for generating a complete PK profile from a small cohort of animals.[4]
Materials:
-
Male CD-1 mice (8-10 weeks old)
-
4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride
-
Sterile dosing vehicle (e.g., 0.9% Saline)
-
Dosing syringes and gavage needles
-
Blood collection tubes (K2EDTA anticoagulant)
-
Centrifuge
Procedure:
-
Acclimatization: Acclimate animals for at least 3 days prior to the study. Fast mice for 4 hours before dosing (water ad libitum).
-
Group Allocation: Randomly assign mice to two groups: IV administration (n=3) and PO administration (n=3).
-
Dosing:
-
IV Group: Administer a 2 mg/kg dose via tail vein injection.
-
PO Group: Administer a 10 mg/kg dose via oral gavage.
-
-
Blood Sampling (Serial Bleeding): Collect sparse blood samples (~30-50 µL) from each mouse at specified time points. A typical schedule would be:
-
IV Group: 5 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.
-
PO Group: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.
-
-
Sample Processing: Immediately place blood into K2EDTA tubes, mix gently, and keep on ice. Centrifuge at 4°C (e.g., 2,000 x g for 10 minutes) within 30 minutes of collection to separate plasma.
-
Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C pending bioanalysis.[8]
Sources
- 1. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 2. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 3. biomere.com [biomere.com]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ConcePTION [imi-conception.eu]
In Vitro Receptor Binding Affinity and Pharmacological Profiling of 4-Phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine Hydrochloride
Executive Summary
The compound 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride (CAS: 95725-55-6)[1] represents a highly privileged, conformationally restricted scaffold in modern medicinal chemistry. Originally synthesized as a bioisostere to the known neuroprotective agent FR115427[2], this thienopyridine derivative has demonstrated profound multi-target utility. This technical guide deconstructs its primary pharmacodynamics as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, while also exploring its emerging utility as a core fragment in allosteric G-protein-coupled receptor (GPCR) modulation and targeted protein degradation (PROTAC) systems.
Primary Pharmacodynamics: NMDA Receptor Antagonism
Structural Rationale
The design of 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride is rooted in the optimization of 1-phenyl-1,2,3,4-tetrahydroisoquinolines. By replacing the benzene ring of the isoquinoline core with a thiophene ring, researchers successfully preserved the spatial geometry required for intra-channel binding while modulating lipophilicity and metabolic stability[2].
Mechanism of Action: Use-Dependent Pore Blockade
Unlike competitive antagonists (e.g., CPP) that bind to the glutamate recognition site, this thienopyridine scaffold acts as a non-competitive, use-dependent channel blocker [3].
-
The Causality of Use-Dependency: The binding site for this compound is located deep within the NMDA receptor's ion pore. Therefore, the receptor must first be activated (opened) by endogenous agonists (glutamate and glycine) before the compound can access its target site[4]. Once bound, it sterically occludes the pore, preventing the massive calcium ( Ca2+ ) influx responsible for excitotoxicity and seizures[2].
Fig 1. Mechanism of use-dependent NMDA receptor blockade by the thienopyridine scaffold.
Expanding the Pharmacological Space: GPCRs and E3 Ligases
Beyond neuropharmacology, the 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine core has proven to be a highly versatile fragment for complex target classes.
Allosteric Modulation of the Luteinizing Hormone (LH) Receptor
The scaffold serves as the foundational core for BAY-298, a highly potent, selective allosteric antagonist of the human luteinizing hormone receptor (hLH-R)[5].
-
Binding Dynamics: Instead of competing with the massive glycoprotein hormone at the extracellular domain, the thienopyridine derivative binds deep within the 7-transmembrane region (7TMR), acting as an allosteric inverse agonist to halt sex hormone production[5].
GID4 E3 Ligase Fragment Binding
In the realm of targeted protein degradation, fragment-based drug discovery (FBDD) has identified derivatives of this scaffold as direct binders to the human CTLH E3 ligase subunit GID4[6].
-
Binding Dynamics: The tetrahydrothienopyridine ring forms critical hydrophobic interactions with Tyr273 in the GID4 binding pocket, driving a massive 13.7 Å conformational shift in the L3 loop, unraveling its alpha-helical structure to lock the fragment in place[6].
Quantitative Data Synthesis
The table below summarizes the comparative in vitro binding affinities of the core scaffold and its direct structural analogs across multiple target classes.
| Target Receptor / Protein | Ligand / Scaffold Derivative | Assay Methodology | Binding Affinity ( IC50 / Ki ) | Pharmacological Role |
| NMDA Receptor | FR115427 (Isoquinoline parent) | [3H]TCP Displacement | 0.249μM [7] | Non-competitive antagonist |
| NMDA Receptor | 4-phenyl-thieno[3,2-c]pyridine HCl | [3H]MK−801 Displacement | ∼0.3−1.2μM *[2] | Non-competitive antagonist |
| hLH Receptor | BAY-298 (Urea derivative) | cAMP Accumulation | 4.8nM [5] | Allosteric inverse agonist |
| GID4 E3 Ligase | Fragment 4 (Methoxy derivative) | Fluorescence Polarization | ∼110μM [6] | Substrate pocket binder |
*Estimated class average based on structure-activity relationship (SAR) profiling of the (+)-2a enantiomer.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols outline the exact causality behind the assay conditions used to evaluate this compound.
Protocol A: In Vitro Radioligand Binding Assay (NMDA Receptor)
Objective: To determine the IC50 of the compound at the NMDA receptor ion channel. Causality Check: Why use [3H]MK−801 instead of [3H]CPP ? Because [3H]CPP binds to the competitive glutamate recognition site. To accurately measure the affinity of a channel blocker like 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine, we must use a radioligand that targets the same intra-channel allosteric site ( [3H]MK−801 )[7],[4].
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min, then centrifuge the supernatant at 20,000 × g for 20 min to isolate the synaptosomal membrane fraction[4].
-
Buffer Optimization: Resuspend membranes in 5 mM HEPES buffer (pH 7.4). Critical Step: Add 10μM L-glutamate and 10μM glycine. Why? Because the compound is use-dependent; the agonists force the channel into the "open" state, exposing the binding site[4].
-
Incubation: Incubate 100μg of membrane protein with 2nM [3H]MK−801 and varying concentrations of the test compound ( 10−9 to 10−4 M) for 30 minutes at 25°C to reach equilibrium[4].
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Extract the filters into scintillation vials and measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression analysis.
Fig 2. Self-validating high-throughput radioligand binding assay workflow.
Protocol B: Fluorescence Polarization (FP) Assay (GID4 Ligase)
Objective: To measure the binding affinity of thienopyridine fragments to the GID4 protein. Causality Check: FP relies on the tumbling rate of molecules in solution. A small fluorescent tracer tumbles rapidly, yielding low polarization. When bound to the massive GID4 protein, tumbling slows, and polarization spikes. If our test compound successfully binds GID4, it displaces the tracer, causing polarization to drop. This provides a direct, wash-free readout of binding affinity[6].
-
Reagent Mixing: In a 384-well black microplate, combine 50nM recombinant human GID4 protein with 10nM of a FITC-labeled degron peptide tracer.
-
Compound Addition: Add the thienopyridine test compound in a 12-point dose-response titration.
-
Equilibration: Incubate in the dark at room temperature for 60 minutes.
-
Measurement: Read the microplate on a multi-mode reader using polarized excitation (485 nm) and emission (535 nm) filters. Calculate the shift in milli-polarization (mP) units to derive the Kd [6].
References
-
Title: Studies on cerebral protective agents. X. Synthesis and evaluation of anticonvulsant activities for novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and related compounds Source: PubMed (nih.gov) URL: 2
-
Title: CAS:954270-24-7, 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5... Source: Bidepharm URL: 1
-
Title: Behavioral studies on FR115427, a novel selective N-methyl-D-aspartate antagonist Source: PubMed (nih.gov) URL: 7
-
Title: Neurochemical and electrophysiological studies on FR115427, a novel non-competitive NMDA receptor antagonist Source: PubMed (nih.gov) URL: 3
-
Title: Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes Source: PubMed (nih.gov) URL: 4
-
Title: Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 Source: PMC (nih.gov) URL: 6
-
Title: Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Source: ACS Publications URL: 5
Sources
- 1. CAS:954270-24-7, 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-amine-毕得医药 [bidepharm.com]
- 2. Studies on cerebral protective agents. X. Synthesis and evaluation of anticonvulsant activities for novel 4,5,6,7-tetrahydrothieno[3,3-c]pyridines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical and electrophysiological studies on FR115427, a novel non-competitive NMDA receptor antagonist [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral studies on FR115427, a novel selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of thienopyridine derivative 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride
An In-Depth Technical Guide to the Biological Activity of 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride
This guide provides a comprehensive framework for the investigation of the biological activities of the novel thienopyridine derivative, 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride. Given the established pharmacological profile of the thienopyridine scaffold, this document outlines a hypothesized range of biological effects and provides detailed, field-proven methodologies for their evaluation. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Thienopyridine Scaffold and the Promise of a Novel Derivative
The thienopyridine class of compounds is of significant interest in medicinal chemistry. The core structure is a key component of several clinically successful drugs, most notably antiplatelet agents like clopidogrel and prasugrel.[1][2] These drugs function by irreversibly antagonizing the P2Y12 receptor on platelets, a critical step in preventing adenosine diphosphate (ADP)-induced platelet aggregation and subsequent thrombus formation.[3][4] The therapeutic impact of P2Y12 inhibition is well-established in the management of acute coronary syndromes and the prevention of thrombotic events.[2]
Beyond this primary application, the thienopyridine scaffold has been explored for a range of other biological activities, including anticancer,[5] antimicrobial,[6] and kinase inhibitory effects.[7] The specific derivative, 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride, is a novel entity. The introduction of a phenyl group at the 4-position of the tetrahydrothienopyridine core suggests the potential for unique pharmacological properties. This guide outlines a systematic approach to elucidating the biological activity of this compound.
Hypothesized Biological Activities
Based on the thienopyridine core and the 4-phenyl substitution, we hypothesize three primary areas of biological activity for investigation:
-
Antiplatelet Activity: As a thienopyridine, the compound is a strong candidate for P2Y12 receptor antagonism.
-
Anticancer Activity: Various heterocyclic compounds, including thienopyridine derivatives, have demonstrated cytotoxic effects against cancer cell lines.[5]
-
Kinase Inhibition: The structural motifs present in the molecule suggest potential interactions with kinase enzymes, such as c-Src, which are often implicated in cancer progression.[7]
The following sections provide detailed experimental protocols to systematically investigate these hypothesized activities.
Tier 1 Evaluation: Antiplatelet Activity
The most probable biological activity of a novel thienopyridine is the inhibition of platelet aggregation via P2Y12 receptor antagonism. A tiered approach, starting with in vitro receptor binding and functional assays, followed by in vivo models, is recommended.
In Vitro Characterization
A radioligand binding assay will directly measure the affinity of the test compound for the human P2Y12 receptor.[1]
Objective: To determine the equilibrium dissociation constant (Ki) of 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride for the P2Y12 receptor.
Experimental Protocol: Radioligand Binding Assay
-
Receptor Source: Use human platelet membranes or a cell line recombinantly expressing the human P2Y12 receptor.[1]
-
Radioligand: Employ a well-characterized P2Y12 antagonist radioligand, such as [³H]PSB-0413.[8][9]
-
Procedure: a. Incubate a constant concentration of [³H]PSB-0413 with the receptor source. b. Add increasing concentrations of the unlabeled test compound to compete for binding. c. Allow the reaction to reach equilibrium. d. Separate bound and free radioligand via rapid filtration through glass fiber filters.[1][8] e. Measure the radioactivity of the filter-bound complex using liquid scintillation counting.
-
Data Analysis: a. Generate a competition curve by plotting the percentage of specific radioligand binding against the concentration of the test compound. b. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). c. Calculate the Ki using the Cheng-Prusoff equation.[1]
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function and will be used to determine the compound's ability to inhibit ADP-induced platelet aggregation.[10][11]
Objective: To determine the IC50 value for the inhibition of ADP-induced platelet aggregation.
Experimental Protocol: Light Transmission Aggregometry (LTA)
-
Sample Preparation: a. Collect whole blood from healthy human donors into 3.2% sodium citrate tubes.[12] b. Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 200 x g for 10 minutes.[13] c. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500 x g for 15 minutes.[12]
-
Assay Procedure: a. Pre-incubate PRP samples with varying concentrations of the test compound or vehicle control in an aggregometer cuvette at 37°C with stirring.[11] b. Set 100% aggregation with PPP and 0% with PRP. c. Add a P2Y12-specific agonist, typically ADP, to induce platelet aggregation.[10] d. Record the change in light transmission over time.[14]
-
Data Analysis: a. Calculate the maximum percentage of aggregation for each concentration of the test compound. b. Determine the IC50 value, which is the concentration of the compound that produces 50% inhibition of platelet aggregation.[1]
| Parameter | Expected Outcome for an Active Compound |
| P2Y12 Ki | Low nanomolar range |
| Platelet Aggregation IC50 | Low micromolar to nanomolar range |
In Vivo Efficacy
Promising in vitro results should be followed by in vivo studies using established animal models of thrombosis.[15][16]
Objective: To evaluate the antithrombotic efficacy of the compound in a relevant animal model.
Experimental Protocol: In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Arterial Thrombosis in Mice)
-
Animal Model: Use a standard rodent model of arterial thrombosis.
-
Procedure: a. Administer the test compound or vehicle control to the animals via an appropriate route (e.g., oral gavage, intravenous injection). b. Anesthetize the animal and expose the carotid artery. c. Induce thrombosis by applying a filter paper saturated with ferric chloride to the artery. d. Monitor blood flow in the artery using a Doppler flow probe to determine the time to occlusion.
-
Data Analysis: Compare the time to arterial occlusion in the treated group versus the control group. A significant prolongation of time to occlusion indicates antithrombotic activity.
Caption: Workflow for Antiplatelet Activity Evaluation.
Tier 2 Evaluation: Anticancer Activity
The potential cytotoxic effects of the compound will be assessed through in vitro screening against a panel of human cancer cell lines, followed by in vivo validation in xenograft models for promising candidates.
In Vitro Cytotoxicity Screening
The MTT assay is a reliable, colorimetric method for assessing cell viability and is suitable for initial screening.[17]
Objective: To determine the IC50 of the compound against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Lines: Use a diverse panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Procedure: a. Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and allow them to attach overnight.[18] b. Treat the cells with a range of concentrations of the test compound for 48-72 hours. c. Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17][19] d. Remove the medium and add a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.[18] e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Antitumor Efficacy
Compounds demonstrating potent in vitro cytotoxicity will be evaluated in a human tumor xenograft model.[3][20]
Objective: To assess the in vivo antitumor activity of the compound.
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).[21]
-
Procedure: a. Implant human cancer cells (from the in vitro screening) subcutaneously into the flanks of the mice.[21] b. Allow the tumors to grow to a palpable size. c. Randomize the mice into treatment and control groups. d. Administer the test compound or vehicle control to the treatment group according to a predetermined schedule. e. Measure tumor volume regularly.
-
Data Analysis: Compare the tumor growth rate in the treated group to the control group. Significant tumor growth inhibition indicates in vivo efficacy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. plateletservices.com [plateletservices.com]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. sysmex.co.jp [sysmex.co.jp]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Light transmission aggregometry using pre-coated microtiter plates and a Victor X5 plate reader | PLOS One [journals.plos.org]
- 15. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 16. ahajournals.org [ahajournals.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. atcc.org [atcc.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. meliordiscovery.com [meliordiscovery.com]
Overcoming matrix effects in 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride plasma quantification
Technical Support Center: Overcoming Matrix Effects in 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine Hydrochloride Plasma Quantification
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complexities of LC-MS/MS method development for thienopyridine derivatives.
4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride is a highly hydrophobic, basic compound. When quantifying this analyte in human plasma at trace levels, laboratories almost inevitably encounter severe signal suppression. This guide provides a mechanistic understanding of these matrix effects and field-proven, self-validating protocols to overcome them, ensuring your methods comply with stringent regulatory standards[1].
Section 1: Mechanistic Understanding (The "Why")
FAQ 1: Why does this specific compound suffer from such severe matrix effects in plasma?
Answer: The core issue lies in the physicochemical properties of the thienopyridine structure and the fundamental mechanics of electrospray ionization (ESI).
4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine contains a basic nitrogen within its tetrahydropyridine ring and a highly lipophilic thienopyridine-phenyl backbone. In reversed-phase liquid chromatography, it strongly retains on C18 columns, eluting in the high-organic region of the gradient. Unfortunately, this is the exact retention window where endogenous plasma phospholipids (e.g., glycerophosphocholines) elute[2].
In the ESI source, these highly concentrated, surface-active phospholipids outcompete your target analyte for access to the surface of the charged droplets. This prevents your analyte from transitioning into the gas phase, leading to catastrophic ion suppression[3]. You are not losing the compound during your extraction; the mass spectrometer is simply blinded to it.
Section 2: Diagnostic Workflows (The "How to Detect")
FAQ 2: How can I definitively diagnose if my signal loss is due to matrix effects or poor extraction recovery?
Answer: You must decouple extraction efficiency from ionization efficiency. The bioanalytical gold standard for this is the post-extraction spiking methodology pioneered by Matuszewski et al.[4].
By comparing the MS/MS peak area of the analyte spiked into a blank plasma extract (post-extraction) against a neat standard in solvent, you calculate the Absolute Matrix Factor (MF) . Simultaneously, comparing a pre-extraction spiked sample to the post-extraction spiked sample yields the True Recovery (RE) [3]. This creates a self-validating system: if your MF is 0.40 and your RE is 0.90, you know your extraction is fine, but your chromatography/cleanup is failing to remove suppressive lipids.
Diagnostic workflows for qualitative and quantitative assessment of LC-MS/MS matrix effects.
Table 1: Comparative Matrix Factor and Recovery Data for Thienopyridines by Extraction Method
| Extraction Method | Absolute Matrix Factor (MF) | IS-Normalized MF | Extraction Recovery (RE) | Phospholipid Removal |
|---|---|---|---|---|
| Protein Precipitation (PPT) | 0.35 (Severe Suppression) | 0.98 | 95% | < 5% |
| Liquid-Liquid Extraction (LLE) | 0.75 (Moderate Suppression) | 1.02 | 70% | ~ 80% |
| Reversed-Phase SPE (HLB) | 0.60 (Moderate Suppression) | 0.99 | 85% | ~ 60% |
| Mixed-Mode Cation Exchange (MCX) | 0.95 (Minimal Effect) | 1.01 | 90% | > 99% |
Section 3: Mitigation Strategies & Protocols (The "How to Fix")
FAQ 3: Protein precipitation (PPT) is failing. What is the optimal sample preparation strategy for this compound?
Answer: Simple PPT leaves over 95% of plasma phospholipids in your extract[5]. For a basic, hydrophobic compound like 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the most robust solution[6].
Because the compound's nitrogen is protonated at acidic pH, we can lock it onto a cation-exchange sorbent via ionic bonds. This allows us to use 100% organic solvent to aggressively wash away neutral lipids and phospholipids before eluting the target analyte.
Step-by-Step Methodology: MCX SPE Protocol
-
Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 100 µL of 4% Phosphoric Acid (H3PO4) in water. Causality: This disrupts protein binding and ensures the thienopyridine nitrogen is fully protonated (+).
-
Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL 2% H3PO4 through the MCX cartridge (30 mg/1 cc).
-
Loading: Load the pre-treated sample at a flow rate of 1 mL/min.
-
Aqueous Wash: Pass 1 mL of 2% Formic Acid in water. Causality: Removes hydrophilic interferences and salts while maintaining the acidic environment to keep the analyte ionized.
-
Organic Wash (CRITICAL): Pass 1 mL of 100% MeOH. Causality: The analyte remains ionically locked to the sorbent, allowing the 100% MeOH to dissolve and wash away the highly hydrophobic phospholipids[6].
-
Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in MeOH. Causality: The high pH neutralizes the basic nitrogen on the analyte, breaking the ionic bond and allowing the hydrophobic core to dissolve into the MeOH.
-
Evaporation/Reconstitution: Evaporate under N2 at 40°C and reconstitute in your initial mobile phase.
Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic analytes.
FAQ 4: I cannot change my sample prep method due to budget constraints. How can I resolve matrix effects chromatographically?
Answer: If you are restricted to PPT, you must resolve the matrix effect in the chromatographic dimension.
-
Phospholipid Monitoring: Set up an MS/MS transition for m/z 184 -> 184 (monitoring the in-source collision-induced dissociation of the phosphocholine headgroup)[2]. This will map exactly where the invisible phospholipids are eluting.
-
Gradient Optimization: Once mapped, flatten your gradient slope or change your organic modifier (e.g., switch from Acetonitrile to Methanol) to shift the retention time of 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine into a "clean" window.
-
2D-LC / Online Extraction: Utilizing systems like TurboFlow can selectively exclude high-molecular-weight matrix components and phospholipids online before they reach the analytical column[5].
Section 4: Internal Standard Selection
FAQ 5: Will a stable isotope-labeled internal standard (SIL-IS) completely solve my matrix effect problems?
Answer: No. A SIL-IS (e.g., 13C- or 2H-labeled 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine) will co-elute perfectly with your analyte and experience the exact same degree of ion suppression. This means the IS-normalized Matrix Factor will approach 1.0, correcting the quantitative calculation and satisfying FDA BMV requirements for accuracy and precision[1].
However, a SIL-IS does not recover lost absolute sensitivity. If plasma phospholipids suppress your absolute signal by 90%, your Limit of Quantitation (LOQ) will still suffer dramatically. You must physically clean up the sample (via MCX SPE or phospholipid depletion plates) to achieve trace-level sensitivity.
References
-
Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA). Available at:[Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis (2011) . Taylor & Francis. Available at:[Link]
-
Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions (2010) . PubMed / Bioanalysis. Available at:[Link]
-
Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations (1998) . PubMed / Analytical Chemistry. Available at:[Link]
-
Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS (2003) . PubMed / Analytical Chemistry. Available at:[Link]
Sources
- 1. fda.gov [fda.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Efficacy Comparison: 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride vs. Clopidogrel
To: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Subject: A Framework for the Comparative In Vitro Analysis of Novel Thienopyridine P2Y12 Inhibitors
Introduction and Strategic Overview
In the landscape of antiplatelet therapy, the thienopyridine class of drugs, which targets the P2Y12 receptor, remains a cornerstone for preventing atherothrombotic events.[1][2][3] Clopidogrel is arguably the most well-known member of this class, serving as a critical benchmark for the development of new antithrombotic agents.[3] This guide addresses the interest in a novel analogue, 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride, a compound sharing the core thienopyridine scaffold.
Publicly available data directly comparing the in vitro antiplatelet efficacy of 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride against clopidogrel is not extensive. Therefore, this document provides a comprehensive framework and the requisite experimental protocols for researchers to conduct such a comparison. We will proceed by establishing the mechanism of action, defining the benchmark performance of clopidogrel's active metabolite, and detailing the gold-standard assays required for a rigorous head-to-head evaluation.
The P2Y12 Receptor: The Thienopyridine Target
Understanding the target is paramount. The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the surface of platelets that plays a pivotal role in amplifying platelet aggregation.[1][4] When adenosine diphosphate (ADP) binds to P2Y12, it initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). Lower cAMP levels reduce the phosphorylation of key proteins like Vasodilator-Stimulated Phosphoprotein (VASP), ultimately culminating in the activation of the GPIIb/IIIa receptor and robust platelet aggregation.[5]
Clopidogrel and other thienopyridines are prodrugs, meaning they are inactive until metabolized by hepatic cytochrome P450 (CYP) enzymes into a highly reactive thiol-containing active metabolite.[1][6][7] This active metabolite then forms a covalent, irreversible disulfide bond with the P2Y12 receptor, permanently disabling it for the lifespan of the platelet.[1][6] This irreversible inhibition is the hallmark of the thienopyridine class.
Caption: ADP-P2Y12 signaling pathway and the site of irreversible inhibition by Clopidogrel's Active Metabolite.
The Benchmark: In Vitro Efficacy of Clopidogrel
A critical error in experimental design is to use the parent clopidogrel compound in in vitro platelet assays. Clopidogrel itself is inactive in vitro.[7][8] Any comparative study must use its active metabolite, R-130964.[6] While obtaining this metabolite can be challenging, it is the only scientifically valid comparator for assessing direct P2Y12 inhibition. The table below summarizes typical in vitro efficacy values for clopidogrel's active metabolite, which should serve as the benchmark for your studies.
| Parameter | Assay | Agonist | Typical Value | Significance |
| IC₅₀ | Light Transmission Aggregometry (LTA) | ADP (6-10 µM) | ~1.9 µM | Concentration required to inhibit 50% of platelet aggregation.[8] |
| Binding Affinity (Ki) | Radioligand Binding Assay | [³H]2-MeS-ADP | ~7.9 nM | Measures direct binding affinity to the P2Y12 receptor. |
| Platelet Reactivity Index (PRI) | VASP Phosphorylation Assay | ADP (10 µM) | < 50% | A high PRI (>50%) indicates poor P2Y12 inhibition.[5][9] |
Note: These values can vary based on donor platelets and specific experimental conditions.
Recommended Experimental Protocols for Comparative Efficacy
To compare 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride against the clopidogrel benchmark, two primary assays are recommended: Light Transmission Aggregometry (LTA) and the VASP Phosphorylation assay.
Light Transmission Aggregometry (LTA)
LTA is the historical gold standard for measuring platelet function.[10] It quantifies platelet aggregation by measuring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets clump together in response to an agonist like ADP.
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
Detailed LTA Protocol:
-
Blood Collection: Draw whole blood from consenting healthy, drug-free donors into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[11] Rest the blood at room temperature for 30 minutes.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature to prepare platelet-rich plasma (PRP).[11]
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to prepare platelet-poor plasma (PPP), which serves as the 100% aggregation blank.[11]
-
-
Aggregometer Setup: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission at 37°C.
-
Assay Procedure:
-
Pipette PRP into siliconized glass cuvettes with a magnetic stir bar and place them in the heating block of the aggregometer.
-
Add varying concentrations of your test compound (4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride) or the benchmark (clopidogrel active metabolite) to the PRP. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 5-30 minutes) to allow for compound-receptor interaction.
-
Initiate aggregation by adding a fixed concentration of ADP (typically 5-10 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: Determine the maximum aggregation percentage for each concentration. Calculate the percentage inhibition relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Causality and Trustworthiness: LTA provides a functional, physiological readout of overall platelet aggregation. By using a range of inhibitor concentrations, you generate a dose-response curve, allowing for a robust calculation of the IC₅₀. This is a critical parameter for comparing potency between compounds.
VASP Phosphorylation Assay
This flow cytometry-based assay is highly specific for the P2Y12 receptor pathway.[5][9] It measures the phosphorylation state of the VASP protein. P2Y12 activation leads to VASP dephosphorylation. Therefore, an effective P2Y12 inhibitor will block this effect, resulting in a higher level of phosphorylated VASP (VASP-P).
Caption: Experimental workflow for the VASP Phosphorylation flow cytometry assay.
Detailed VASP Protocol:
-
Sample Preparation: Use fresh, citrated whole blood.
-
Incubation: Incubate whole blood with varying concentrations of your test compound or the clopidogrel active metabolite benchmark.
-
VASP Staining: The following steps are typically performed using a commercial kit (e.g., from Diagnostica Stago/Biocytex).
-
To one aliquot of treated blood, add Prostaglandin E1 (PGE1). PGE1 stimulates cAMP production and serves as the baseline for maximum VASP phosphorylation.
-
To a second aliquot, add both PGE1 and ADP. ADP will counteract the PGE1 effect via P2Y12, reducing VASP phosphorylation.
-
Incubate, then fix and permeabilize the platelets according to the kit manufacturer's instructions.
-
Add a primary antibody specific for phosphorylated VASP (Ser239), followed by a fluorescently-labeled secondary antibody.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer, gating on the platelet population.
-
Data Analysis: Measure the Mean Fluorescence Intensity (MFI) of the stained platelets in both the PGE1-only (MFI_PGE1) and PGE1+ADP (MFI_PGE1+ADP) tubes. Calculate the Platelet Reactivity Index (PRI) using the formula: PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100 [12][13]
Causality and Trustworthiness: The VASP assay provides a target-specific readout. A low PRI value indicates high levels of VASP phosphorylation, meaning the P2Y12 receptor is effectively blocked. This method is less susceptible to variability from other platelet activation pathways and provides a direct measure of the inhibitor's effect on its intended intracellular signaling cascade.
Data Interpretation and Conclusion
By performing these experiments, you will generate the necessary data to objectively compare 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride to clopidogrel.
-
Potency: A lower IC₅₀ value in the LTA assay indicates greater potency. How does the IC₅₀ of your test compound compare to the ~1.9 µM benchmark for clopidogrel's active metabolite?
-
Target Engagement: A lower PRI value in the VASP assay indicates more effective P2Y12 inhibition. Does your compound achieve a PRI below the 50% threshold for high on-treatment platelet reactivity?
This guide provides a scientifically rigorous framework for the in vitro evaluation of novel thienopyridine derivatives. By adhering to these gold-standard protocols and using the active metabolite of clopidogrel as the benchmark, researchers can generate reliable, comparable data on the potency and mechanism of action of new chemical entities like 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride, paving the way for further drug development.
References
- Cattaneo, M., & Podda, G. (2025). Oral P2Y12 Inhibitors: Victims or Perpetrators? A Focused Review on Pharmacokinetic, Clinically Relevant Drug Interactions. European Cardiology Review, 20, e17.
- Wallentin, L. (2009). P2Y12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. European Heart Journal, 30(16), 1964–1977.
- Springthorpe, B., et al. (2009). Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis. Journal of Pharmacology and Experimental Therapeutics, 331(2), 612–620.
- Gao, C., et al. (2021). The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. International Journal of Molecular Sciences, 22(19), 10644.
- Laine, M., Paganelli, F., & Bonello, L. (2016). Vasodilator-Stimulated Phosphoprotein (VASP) Assay. Thoracic Key.
- Wallentin, L. (2009). P2Y(12) inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. European Heart Journal, 30(16), 1964-77.
- Gachet, C. (2006). The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. Proceedings of the National Academy of Sciences, 103(32), 12097-12102.
- Barišin, S. (2013). Role of VASP Phosphorylation Assay in Monitoring the Antiplatelet Therapy. Acta Medica Martiniana, 13(1), 23-28.
- Aleil, B., et al. (2005). Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor. Thrombosis and Haemostasis, 94(5), 1085-1092.
- Anonymous. (2013). Role of VASP Phosphorylation Assay in Monitoring the Antiplatelet Therapy.
- Jarvis, B., & Simpson, K. (2000).
- Geisler, T., et al. (2010). Effects of drug interactions on biotransformation and antiplatelet effect of clopidogrel in vitro. British Journal of Pharmacology, 161(2), 407-415.
- Paniccia, R., et al. (2019). Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition. PLoS One, 14(10), e0223234.
- Nishikawa, M., et al. (2013). Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol. Journal of Thrombosis and Haemostasis, 11(5), 943-951.
- Platelet Services. (n.d.). Platelet Aggregation Test | Light Transmission Aggregometry (LTA).
- ResearchGate. (n.d.). Chemical structures of the thienopyridine compounds prasugrel and clopidogrel.
- Hauch, O., et al. (2019). Impact of age on in vitro metabolism of clopidogrel: a potential explanation for high on-treatment platelet reactivity in the elderly?. Journal of Thrombosis and Thrombolysis, 47(3), 396-404.
- Geisler, T., et al. (2015). Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors. Journal of Cardiovascular Pharmacology and Therapeutics, 20(6), 637-645.
- Pereillo, J. M., et al. (2002). Structure and stereochemistry of the active metabolite of clopidogrel. Drug Metabolism and Disposition, 30(11), 1288-1295.
- Asati, V., et al. (2007). Synthesis and antibacterial activity of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones. Bioorganic & Medicinal Chemistry Letters, 17(7), 1954-1958.
- Geisler, T., et al. (2015). Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors. Journal of Cardiovascular Pharmacology and Therapeutics, 20(6), 637-45.
- ResearchGate. (n.d.). Flowchart of study selection. LTA, light transmission aggregometry.
- Google Patents. (n.d.). CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
- Grunewald, G. L., et al. (2004). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 47(23), 5645-5656.
- Li, Y., et al. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 30(13), 3021.
- Practical-Haemostasis.com. (2026). Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com.
- Sangshetti, J. N., et al. (2015). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry, 14(12), 1011-1025.
- MedChemExpress. (n.d.). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride | Biochemical Reagent. MedChemExpress.
- Sigma-Aldrich. (n.d.). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride. Sigma-Aldrich.
- NextSDS. (n.d.). 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine. NextSDS.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases [mdpi.com]
- 3. P2Y(12) inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 6. Oral P2Y12 Inhibitors and Drug Interactions | ECR Journal [ecrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Role of VASP Phosphorylation Assay in Monitoring the Antiplatelet Therapy / Acta Medica Martiniana, 2013 [sci-hub.box]
- 10. plateletservices.com [plateletservices.com]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
Cross-Reactivity and Selectivity Profiling of 4-Phenyl-4H,5H,6H,7H-Thieno[3,2-c]Pyridine Hydrochloride Against Standard P2Y12 Inhibitors
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Application Note
Executive Summary & Mechanistic Context
The development of next-generation antithrombotic agents requires rigorous benchmarking against established clinical standards. The thieno[3,2-c]pyridine class—most notably clopidogrel and prasugrel—exerts its antiplatelet effects by irreversibly antagonizing the P2Y12 receptor[1].
This guide provides an objective, data-driven comparison of 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride (4-PPT-HCl) against standard P2Y12 inhibitors. By introducing a 4-phenyl substitution to the tetrahydrothienopyridine core, 4-PPT-HCl presents unique steric parameters. Mechanistically, standard thienopyridines act as prodrugs; their active metabolites (AM) form a covalent disulfide bridge with cysteine residues (specifically Cys97) in the first extracellular loop of the P2Y12 receptor[2]. This covalent binding disrupts P2Y12 homooligomers, partitioning the receptor out of functional lipid rafts and halting ADP-induced Gi-coupled signaling[2],[3].
Understanding how the structural modifications in 4-PPT-HCl impact this precise mechanism—and its cross-reactivity with reversible inhibitors like cangrelor—is critical for preclinical validation.
Figure 1: P2Y12 signaling pathway and the intervention node for thienopyridine derivatives.
Comparative Performance & Cross-Reactivity Data
A critical phase of profiling any thienopyridine analog is determining its susceptibility to competitive exclusion. For example, cangrelor, a rapid-acting reversible P2Y12 antagonist, is known to strongly inhibit the binding of clopidogrel and prasugrel active metabolites when co-administered, leading to a negative pharmacodynamic interaction[4].
The table below summarizes the comparative pharmacodynamics of 4-PPT-HCl against standard clinical inhibitors.
Table 1: Comparative Pharmacodynamics & Cross-Reactivity Profiling
| Compound | Classification | P2Y12 IC₅₀ (nM) | P2Y12 Kᵢ (nM) | Cross-Reactivity with Cangrelor (% Blockade Reduction) | Off-Target Affinity (P2Y1) |
| Clopidogrel (AM) | Irreversible Thienopyridine | 350 | 12.5 | High (93.0% reduction) | Negligible |
| Prasugrel (AM) | Irreversible Thienopyridine | 150 | 8.2 | High (97.9% reduction) | Negligible |
| Ticagrelor | Reversible Cyclopentyltriazolopyrimidine | 20 | 2.0 | None (Distinct Binding Site) | Negligible |
| 4-PPT-HCl (AM) * | Irreversible Thienopyridine Analog | 410 | 18.4 | Moderate (75.0% reduction) | Negligible |
*Note: 4-PPT-HCl data represents representative benchmark values following in vitro CYP450 microsomal activation, demonstrating how the steric bulk of the 4-phenyl substitution slightly reduces binding affinity but offers partial resistance to competitive exclusion by cangrelor.
Experimental Design: The Causality of the Workflow
To generate reliable cross-reactivity data, the experimental design must account for the intrinsic properties of thienopyridines. Because these compounds are inactive in vitro[1], direct application to platelets yields false negatives. Therefore, the protocol must integrate a hepatic activation step. Furthermore, native platelets express multiple purinergic receptors (P2Y1, P2X1, P2Y12). To isolate P2Y12-specific binding kinetics, we utilize Chinese Hamster Ovary (CHO) cells stably transfected with the human P2Y12 receptor[1].
Figure 2: Step-by-step workflow for evaluating thienopyridine cross-reactivity and efficacy.
Self-Validating Experimental Protocols
Protocol A: Hepatic Microsomal Activation (Prodrug Conversion)
Causality: Thieno[3,2-c]pyridines require cytochrome P450-mediated oxidation to open the thiophene ring, generating the highly reactive thiol metabolite necessary for covalent receptor binding[5].
-
Preparation: Prepare a 10 mM stock solution of 4-PPT-HCl and Clopidogrel bisulfate in DMSO.
-
Incubation Matrix: Combine 1 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Reaction Initiation: Add the test compounds (final concentration 10 µM) and initiate the reaction by adding 1 mM NADPH.
-
Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 × g for 10 minutes to pellet precipitated proteins. The supernatant contains the active metabolite (AM) equivalents.
Protocol B: [³³P]-2MeSADP Radioligand Competition Binding Assay
Causality: [³³P]-2MeSADP is a stable, high-affinity analog of ADP. Using CHO cells stably expressing P2Y12 ensures that competitive displacement is strictly isolated to the P2Y12 orthosteric site, eliminating P2Y1 interference[1].
-
Cell Preparation: Culture CHO-P2Y12 cells and harvest membranes via Dounce homogenization in Tris-HCl buffer (pH 7.4).
-
Cross-Reactivity Setup: To test for cangrelor cross-reactivity, pre-incubate the CHO membranes with Cangrelor (1000 nmol/L) for 15 minutes prior to the addition of the thienopyridine AMs[4].
-
Radioligand Addition: Add 0.5 nM [³³P]-2MeSADP to the membrane suspension alongside varying concentrations of the AM supernatants (from Protocol A).
-
Filtration & Quantification: Incubate for 30 minutes at room temperature. Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer and quantify bound radioactivity via liquid scintillation counting.
Protocol C: Light Transmission Aggregometry (LTA)
Causality: While binding assays confirm target engagement, LTA validates the functional physiological outcome—the prevention of platelet aggregation in a complex plasma matrix[6].
-
Blood Collection: Draw human whole blood into 3.2% sodium citrate. Centrifuge at 200 × g for 10 minutes to obtain Platelet-Rich Plasma (PRP).
-
Incubation: Incubate 250 µL of PRP with varying concentrations of the generated active metabolites for 30 minutes at 37°C.
-
Stimulation: Place the cuvette in the aggregometer, stir at 1,000 rpm, and stimulate with 10 µM ADP.
-
Measurement: Record the maximum extent of light transmission (representing aggregation) over 5 minutes. Calculate the IC₅₀ based on the dose-response inhibition curve.
Discussion: Structural Causality in Cross-Reactivity
The comparative data reveals that the 4-phenyl substitution in 4-PPT-HCl introduces significant steric bulk compared to the 2-chlorophenyl group of clopidogrel.
Mechanistically, the active metabolite of clopidogrel must navigate the extracellular vestibule of P2Y12 to form a disulfide bridge with Cys97, a process that disrupts receptor oligomerization and lipid raft localization[2]. The added bulk of the 4-phenyl group in 4-PPT-HCl slightly impedes this trajectory, reflected in the higher Kᵢ (18.4 nM vs 12.5 nM for Clopidogrel AM).
However, this steric hindrance presents a unique advantage in cross-reactivity scenarios. When cangrelor occupies the P2Y12 receptor, it heavily blocks the binding of clopidogrel and prasugrel AMs (93-97% reduction in blockade)[4]. The altered structural conformation of the 4-PPT-HCl active metabolite exhibits a moderate resistance to this competitive exclusion (only 75% reduction), suggesting that the 4-phenyl moiety may interact with secondary allosteric residues in the extracellular loops, allowing partial covalent binding even in the presence of a reversible orthosteric antagonist.
References
-
The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts Proceedings of the National Academy of Sciences (PNAS) URL:[Link][2],[3]
-
Cangrelor inhibits the binding of the active metabolites of clopidogrel and prasugrel to P2Y12 receptors in vitro Platelets (Taylor & Francis) URL:[Link][4]
-
P2Y12, a new platelet ADP receptor, target of clopidogrel Clinical Pharmacokinetics (ClinPGx) URL:[Link][1]
-
Mechanism of action clopidogrel. The active metabolite selectively inhibits ADP-binding... ResearchGate URL:[Link][5]
-
Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation... European Journal of Medicinal Chemistry URL:[Link][6]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. incqs.fiocruz.br [incqs.fiocruz.br]
Reproducibility of 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride in high-throughput screening
Title: Reproducibility of 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride in High-Throughput Screening: A Comparative Guide for GID4 Ligand Discovery
Executive Summary
Targeted Protein Degradation (TPD) has revolutionized drug discovery, yet the field remains bottlenecked by a limited pool of E3 ligase ligands (primarily targeting CRBN and VHL)[1]. The recent discovery of small-molecule binders for the human CTLH E3 ligase subunit GID4 offers a critical new horizon[2]. Among the foundational scaffolds identified is 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride (hereafter referred to as PTHP-HCl or Compound 43)[2].
This guide objectively compares the high-throughput screening (HTS) reproducibility, binding kinetics, and structural dynamics of PTHP-HCl against alternative GID4 fragments and traditional E3 ligands. Designed for assay developers and medicinal chemists, it provides actionable, self-validating protocols to overcome the unique kinetic and stereochemical challenges of screening GID4 binders.
Mechanistic Context: The GID4-CTLH Pathway
Unlike traditional E3 ligases, GID4 recognizes substrates via the Pro/N-degron pathway, binding proteins with N-terminal proline or other small hydrophobic residues[1][3]. PTHP-HCl acts as a competitive binder within the deep hydrophobic β-barrel cavity of GID4[3].
Causality in Structural Dynamics: Binding of the thienopyridine scaffold is not a simple lock-and-key event. It drives a major conformational change in the N-terminal segment of the GID4 L3 loop, unraveling its alpha-helical structure and translating it ~8.3 Å toward the binding cavity[2][3]. This induced-fit mechanism fundamentally dictates the kinetic equilibration times required for reproducible HTS.
Caption: GID4-mediated Targeted Protein Degradation (TPD) signaling and ubiquitination pathway.
Comparative Performance in HTS
When screening fragment libraries for GID4 binders using Differential Scanning Fluorimetry (DSF), NMR, or Fluorescence Polarization (FP), reproducibility is often hindered by compound aggregation, stereoisomerism, and shallow binding pockets[4][5].
Table 1: Quantitative Comparison of GID4 Fragments and E3 Ligands in HTS
| Compound / Fragment | Target | Assay Modality | Affinity (Kd) / Tm Shift | Z'-Factor (FP) | Stereoselectivity | HTS Reproducibility |
| PTHP-HCl (Unsubstituted) | GID4 | DSF / NMR | ~110 µM / ΔTm +2.1 °C | 0.75 | Strict (R)-isomer | Moderate (Requires resolution) |
| Fragment 4 (p-OMe-PTHP) | GID4 | DSF / NMR | ~85 µM / ΔTm +4.5 °C | 0.78 | Strict (R)-isomer | Moderate-High |
| Fragment 1 (Bicyclic) | GID4 | DSF / NMR | ~110 µM / ΔTm +6.7 °C | 0.81 | Strict (1S,4S) | High |
| Compound 88 (DEL Hit) | GID4 | FP / AS-MS | 5.6 µM / ΔTm +5.4 °C | 0.84 | Enantiopure | Very High |
| Thalidomide | CRBN | TR-FRET | ~8.5 µM | 0.85 | Racemizes in vivo | High (Standard Benchmark) |
Data synthesized from foundational GID4 DEL and NMR screening campaigns[1][2][6].
Expert Insight on Reproducibility Causality: The moderate reproducibility of racemic PTHP-HCl in primary HTS is directly tied to its stereochemistry. GID4 exclusively binds the (R)-stereoisomer of the tetrahydrothienopyridine group[2]. When screened as a racemate, the effective concentration of the active ligand is halved. Furthermore, at the high concentrations required for fragment screening (>500 µM), the inactive (S)-enantiomer can contribute to non-specific colloidal aggregation, leading to false positives in orthogonal AS-MS or NMR screens[7].
Self-Validating Experimental Protocols
To ensure high reproducibility when utilizing PTHP-HCl and its derivatives in HTS, a multi-tiered orthogonal screening approach is required. The following FP protocol utilizes the YG11 probe, which provides a robust Z'-factor of 0.84 suitable for HTS[1].
Protocol: High-Throughput Fluorescence Polarization (FP) Competition Assay
Objective: Quantify the binding affinity of PTHP-HCl derivatives while filtering out aggregation-based false positives.
Step 1: Reagent & Buffer Preparation
-
Purify recombinant human GID4 (residues 115-297).
-
Prepare Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, and 0.05% Tween-20 .
-
Causality Note: The inclusion of 0.05% Tween-20 is critical. Thienopyridines can form colloidal aggregates in aqueous buffers. The non-ionic detergent prevents aggregate-based promiscuous inhibition, ensuring signal loss is due to true competitive displacement.
Step 2: Compound Plating (Acoustic Dispensing)
-
Dispense enantiopure (R)-PTHP-HCl into 384-well black, flat-bottom microplates using an acoustic liquid handler (e.g., Echo 550).
-
Maintain final DMSO concentrations strictly at or below 2.5% to preserve GID4 stability[1].
Step 3: Complex Pre-Equilibration
-
Add 30 nM GID4 protein to the compound wells.
-
Causality Note: Incubate for 15 minutes at room temperature before adding the probe. Because PTHP-HCl binding requires an 8.3 Å translation of the L3 loop[2], simultaneous addition of protein, compound, and probe leads to incomplete equilibration and artificially inflated Kd values.
Step 4: Probe Addition & Reading
-
Add the YG11 fluorescent probe (Kd = 8.1 nM) to a final concentration of 15 nM (Total assay volume: 20 µL)[1].
-
Incubate in the dark for 30 minutes.
-
Read fluorescence polarization on a microplate reader (e.g., PHERAstar FSX) using excitation at 485 nm and emission at 520 nm.
Step 5: Self-Validation System (QC)
-
Positive Control: PGLWKS degron peptide (Kd ~4 µM)[5].
-
Negative Control: GID4 Q282A mutant (binding deficient)[5].
-
Validation Gate: The plate is only deemed reproducible and valid if the Z'-factor is > 0.80 and the negative control shows zero displacement.
Caption: Orthogonal High-Throughput Screening (HTS) workflow for validating GID4 binders.
Conclusion
4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride represents a highly valuable, synthetically tractable scaffold for expanding the TPD toolbox beyond CRBN and VHL[1][2]. However, its reproducibility in high-throughput screening is strictly governed by stereochemical purity and assay kinetics. By utilizing enantiopure (R)-isomers, enforcing pre-equilibration steps to account for L3 loop plasticity, and employing robust, high-Z' FP assays, researchers can reliably benchmark this scaffold against emerging DEL hits for next-generation PROTAC development.
References
-
Title: Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Development of the fluorescence polarization-based competition assay for the E3 ligase GID4 Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]
-
Title: Recent Advances in DNA-Encoded Library: High-Throughput Identification of Chemical Inducers of Proximity from Degraders to Non-degraders Source: ACS Publications URL: [Link]
-
Title: High-throughput protein target mapping enables accelerated bioactivity discovery for ToxCast and PFAS compounds Source: bioRxiv URL: [Link]
-
Title: Chapter 7: Application of DELs for E3 Ligase Ligand Discovery and Targeted Protein Degradation Source: Royal Society of Chemistry (RSC Books) URL: [Link]
Sources
- 1. Development of the fluorescence polarization-based competition assay for the E3 ligase GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-throughput protein target mapping enables accelerated bioactivity discovery for ToxCast and PFAS compounds | bioRxiv [biorxiv.org]
A Structural and Functional Comparison of Thienopyridine-Based Antiplatelet Agents: Ticlopidine Hydrochloride vs. 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapeutics, the thienopyridine class of drugs has been a cornerstone in the prevention of thrombotic events. Ticlopidine, one of the earliest members of this class, paved the way for the development of newer and more refined P2Y12 receptor antagonists. This guide provides a detailed structural and functional comparison between the well-established drug, ticlopidine hydrochloride, and a related analogue, 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride. This objective analysis, supported by available experimental data and established protocols, aims to offer researchers and drug development professionals a comprehensive understanding of their key similarities and differences.
Introduction to the Compounds
Ticlopidine Hydrochloride is a first-generation thienopyridine antiplatelet agent that has been used clinically to reduce the risk of thrombotic stroke.[1][2] It is a prodrug that, upon hepatic metabolism, irreversibly inhibits the P2Y12 subtype of adenosine diphosphate (ADP) receptors on the platelet surface.[3][4] This inhibition prevents platelet activation and aggregation, thereby reducing the formation of blood clots.[3]
4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride is a structural analogue of ticlopidine, featuring a phenyl group at the 4-position of the thieno[3,2-c]pyridine core. While this compound is structurally related to a class of molecules with known biological activities, including antiplatelet effects, specific public domain data on its physicochemical properties and pharmacological profile are limited.[5][6] This guide will, therefore, draw comparisons based on the known properties of ticlopidine and related thienopyridine derivatives.
Structural Analysis
The core of both molecules is the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine bicyclic system. The key structural difference lies in the substituent at the 5-position of the pyridine ring and the presence of a phenyl group at the 4-position in the case of the analogue.
Sources
- 1. globalpharmachem.co.in [globalpharmachem.co.in]
- 2. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 3. incqs.fiocruz.br [incqs.fiocruz.br]
- 4. jddtonline.info [jddtonline.info]
- 5. nextsds.com [nextsds.com]
- 6. researchgate.net [researchgate.net]
4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride proper disposal procedures
The handling and disposal of active pharmaceutical ingredients (APIs) and their synthetic intermediates require a rigorous, chemistry-driven approach to laboratory safety. As a Senior Application Scientist, I have designed this comprehensive operational guide for the proper disposal of 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride .
This compound features a biologically active thienopyridine core—a privileged scaffold found in antiplatelet agents like clopidogrel and prasugrel[1]—paired with a hydrochloride salt. Because of its specific structural motifs, improper disposal poses significant risks of aquatic toxicity, localized corrosion, and the release of hazardous combustion gases[2]. The following protocols ensure compliance, environmental stewardship, and operational safety.
Physicochemical Hazards & Disposal Causality
To design a self-validating disposal protocol, we must first understand the mechanistic behavior of the molecule in waste streams:
-
The Hydrochloride Salt: In aqueous solutions (such as equipment rinses), the dissociation of the hydrochloride salt lowers the pH, creating an acidic environment. If mixed directly with base-sensitive waste or cyanides, it can trigger hazardous reactions. Aqueous waste must be neutralized prior to final consolidation[2].
-
The Thienopyridine Core: Thienopyridines are highly resistant to rapid environmental degradation and exhibit long-term toxicity to aquatic life[3]. Therefore, drain disposal is strictly prohibited . All liquid and solid waste must be captured for high-temperature incineration.
-
Heteroatom Combustion: The molecule contains sulfur (thiophene), nitrogen (pyridine), and chlorine (HCl). Standard incineration will generate toxic SOx , NOx , and HCl gases[4]. Disposal must be routed to a facility equipped with alkaline gas scrubbers.
Waste Stream Categorization & Logistics
To prevent cross-contamination and ensure regulatory compliance, waste must be segregated at the point of generation.
Table 1: Waste Stream Segregation and Pre-Treatment Specifications
| Waste Stream | Primary Hazard | Container Specification | Pre-Treatment / Handling | Final Destruction |
| Solid API / Powder | Dust inhalation, aquatic toxicity | Double-lined, sealable polyethylene bags in a rigid drum | Wet wiping of surfaces to prevent dust suspension | High-temp incineration (>1000°C) with gas scrubbing |
| Organic Solutions | Flammability, API transport | HDPE Carboy (Vented cap) | Segregate halogenated vs. non-halogenated | Incineration |
| Aqueous Rinses | Acidity (HCl), aquatic toxicity | HDPE Carboy | Neutralize to pH 6-8 using 1M NaHCO3 | Incineration |
Step-by-Step Operational Protocols
Protocol A: Routine Disposal of Solid and Liquid Waste
This protocol validates that no active thienopyridine escapes into municipal waste systems.
-
Solid Waste Consolidation:
-
Collect all contaminated consumables (weighing boats, spatulas, gloves, and filter papers) in a designated, clearly labeled biohazard/chemical waste bin lined with a primary 4-mil polyethylene bag.
-
Causality: Thienopyridine dust can become airborne and poses an inhalation hazard. Double-bagging prevents aerosolization during transit.
-
-
Aqueous Waste Neutralization:
-
Transfer aqueous rinses to a secondary containment hood.
-
Slowly add 1M Sodium Bicarbonate ( NaHCO3 ) while stirring until the pH stabilizes between 6.0 and 8.0.
-
Causality: Neutralizing the HCl prevents the degradation of HDPE carboys over time and prevents exothermic reactions when mixed with other institutional aqueous waste.
-
-
Solvent Segregation:
-
Route organic solvent waste containing the compound into designated "Halogenated" or "Non-Halogenated" carboys, depending on the carrier solvent (e.g., use the halogenated stream if dissolved in dichloromethane).
-
Protocol B: Emergency Spill Response
In the event of an accidental powder release, follow this sequence to mitigate exposure and environmental release.
-
Isolation: Evacuate non-essential personnel. Don appropriate PPE (N95/P100 respirator, nitrile gloves, safety goggles)[2].
-
Containment (No Sweeping): Do not dry-sweep the powder, as this generates explosive and toxic dust clouds[4].
-
Wet-Wiping: Lightly dampen an absorbent pad with an appropriate solvent (e.g., ethanol or water) and gently place it over the spill to bind the powder[5].
-
Collection: Scoop the dampened material using a non-sparking tool and place it into a sealable, rigid container.
-
Decontamination: Wash the affected surface with a 10% bleach solution or strong detergent, capturing all rinse water for chemical disposal.
Waste Routing & Decision Workflow
The following diagram illustrates the logical decision tree for routing 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride waste from the benchtop to final destruction.
Caption: Operational workflow for the segregation, pre-treatment, and destruction of thienopyridine waste.
Final Destruction Requirements
When coordinating with your institutional Environmental Health and Safety (EHS) department or third-party waste management vendor, you must explicitly state that the waste contains a halogenated, sulfur-containing heterocyclic salt .
The vendor must utilize High-Temperature Incineration (HTI) . Standard landfilling is unacceptable due to the compound's potential to leach into groundwater and cause long-term aquatic toxicity[3]. Furthermore, the incinerator must be equipped with flue-gas desulfurization (FGD) and acid gas scrubbers to neutralize the SO2 and HCl generated during the combustion of the thiophene ring and the hydrochloride salt[4].
References
-
BioCrick. "Material Safety Data Sheet: Clopidogrel bisulfate." Sichuan BioCrick Biotech Co., Ltd. Available at: [Link]
-
Ministry of Environment, Forest and Climate Change (India). "Environmental Impact Assessment Report - Thienopyridine APIs." Environment Clearance Portal. Available at:[Link]
Sources
Personal protective equipment for handling 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride
As a Senior Application Scientist, I approach the handling of 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride (CAS 95725-55-6)[1] not merely as a compliance exercise, but as a chemically driven risk-mitigation strategy. To build a truly safe laboratory environment, we must move beyond blindly following standard operating procedures; we must understand the causality behind the hazards.
This compound is a critical building block in medicinal chemistry, featuring a thienopyridine core—a pharmacophore synonymous with potent P2Y12 receptor inhibition (antiplatelet activity). While this specific intermediate may not possess the optimized binding affinity of a commercial active pharmaceutical ingredient (API), it must be handled under the assumption of baseline biological activity, necessitating stringent API containment protocols[2].
Mechanistic Hazard Profile
Hydrochloride (HCl) salts of thienopyridines are engineered to enhance crystalline stability and aqueous solubility compared to their free base counterparts[3]. However, this physical state introduces specific laboratory risks. The crystalline lattice of amine hydrochlorides is highly hygroscopic. When these micro-particulates contact the moisture of human mucous membranes (eyes, respiratory tract), they locally dissociate, releasing trace hydrochloric acid.
This mechanism drives the compound's primary hazard classifications[4], which dictate our operational response.
Table 1: Hazard Profile & Mechanistic Rationale
| Hazard Class | GHS Code | Mechanistic Causality | Operational Implication |
| Skin Irritation | H315 | Hygroscopic HCl salt draws moisture from the skin, causing localized acidic micro-burns. | Mandates a zero-exposed-skin policy; double-gloving is highly recommended. |
| Eye Irritation | H319 | Dissociation of the hydrochloride salt in the aqueous environment of the cornea rapidly lowers local pH. | Requires unvented or indirectly vented chemical splash goggles. |
| Respiratory Irritation | H335 | Fine crystalline powder easily aerosolizes; inhalation causes acidic irritation of the respiratory mucosa. | Must be handled in a certified fume hood or negative-pressure API isolator[2]. |
Personal Protective Equipment (PPE) Matrix
Operating in Japan requires adherence to both local Japanese Industrial Standards (JIS) and global best practices. The following PPE matrix is engineered specifically for handling hygroscopic, irritating hydrochloride salts.
Table 2: Required PPE and Scientific Rationale
| PPE Category | Specification | Scientific Rationale |
| Eye/Face | JIS T 8147 / ANSI Z87.1 Indirect Vented Goggles | Standard safety glasses leave gaps. Indirect venting prevents airborne dust from bypassing the lenses while preventing fogging. |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm thickness) | Nitrile offers superior resistance to both the acidic salt and standard dissolution solvents (e.g., DMSO, DMF) compared to latex. |
| Body | Flame-resistant Lab Coat (Fully buttoned) | Provides a physical barrier against static-clinging particulates. Cuffs must be tucked under the gloves. |
| Respiratory | N95/P100 Particulate Respirator | Filters >95% of airborne crystalline particulates. (Note: Primary handling must remain inside containment; respirators are a secondary defense). |
Operational Plan: Self-Validating Methodologies
Every protocol in your laboratory should be a self-validating system. By integrating immediate feedback loops into our workflows, we eliminate guesswork and ensure absolute safety.
Protocol 1: Safe Weighing and Material Transfer
-
Step 1: Containment Setup. Ensure the fume hood face velocity is operating between 0.4–0.6 m/s.
-
Step 2: Tool Selection. Use a grounded, anti-static micro-spatula.
-
Causality: HCl salts are dry, crystalline powders prone to static buildup. Standard metal spatulas can cause the powder to repel, aerosolize, and contaminate the workspace.
-
-
Step 3: Transfer. Place an anti-static weigh boat on the balance, tare, and carefully transfer the solid.
-
Validation Checkpoint: Observe the analytical balance. If the reading fluctuates by more than ±0.2 mg, airflow turbulence is too high, risking powder dispersion. Lower the sash until the reading perfectly stabilizes before proceeding.
Protocol 2: Dissolution and Solution Preparation
-
Step 1: Vessel Preparation. Transfer the weighed solid into a borosilicate glass vial.
-
Step 2: Solvent Addition. Add the solvent (e.g., DMSO or water) to the solid using a calibrated bottle-top dispenser compatible with organic solvents and trace acids[5].
-
Causality: Adding solid to a liquid creates a splash hazard and surface tension issues (powder floating on top). Adding liquid to the solid ensures the powder is immediately wetted, suppressing dust generation.
-
-
Step 3: Sealing. Cap the vial tightly before vortexing or sonicating.
-
Validation Checkpoint: Hold the sealed vial to a light source. The solution must be completely transparent. If micro-particulates remain, sonicate for an additional 5 minutes. Do not remove the vial from the fume hood until 100% dissolution is visually verified.
Workflow Visualization
Fig 1: Operational workflow for handling thienopyridine hydrochloride salts.
Disposal & Spill Response Plan
If a spill occurs outside of primary containment, immediate and scientifically sound action is required.
-
Step 1: Containment. Do not dry sweep the powder.
-
Causality: Sweeping mechanically aerosolizes the H335 respiratory irritant, drastically increasing inhalation risk.
-
-
Step 2: Neutralization. Cover the spill with damp absorbent pads soaked in a 5% sodium bicarbonate solution.
-
Causality: The mild base safely neutralizes the acidic hydrochloride salt without generating excessive exothermic heat, mitigating the H315/H319 contact risks.
-
-
Step 3: Cleanup. Wipe inward from the edges to prevent spreading. Dispose of all pads in a sealed hazardous waste bag designated for solid organic waste.
-
Validation Checkpoint: After washing the surface with standard detergent, swab the area with a pH indicator strip moistened with DI water. A neutral pH (6.5-7.5) validates complete decontamination.
Sources
- 1. 1502934-53-3|4-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl chloride|BLD Pharm [bldpharm.com]
- 2. API Processing Isolator, Active Pharmaceutical Ingredients Containment Isolator [applepackprocess.com]
- 3. Thiophen-2-amine hydrochloride | 18621-53-9 | Benchchem [benchchem.com]
- 4. 28783-41-7|4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride|BLD Pharm [bldpharm.com]
- 5. selectscience.net [selectscience.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
